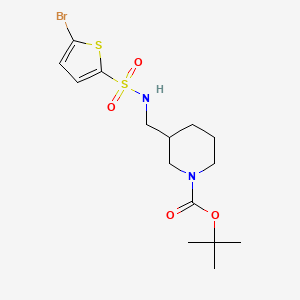

Tert-butyl 3-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate

Description

Tert-butyl 3-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate is a bromothiophene-containing piperidine derivative. Its structure features a tert-butyl carbamate-protected piperidine ring with a sulfonamido-linked 5-bromothiophene substituent. This compound is part of a broader class of tert-butyl piperidine carboxylates, which are frequently utilized as intermediates in medicinal chemistry and organic synthesis due to their modular reactivity and ease of functionalization .

Properties

IUPAC Name |

tert-butyl 3-[[(5-bromothiophen-2-yl)sulfonylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BrN2O4S2/c1-15(2,3)22-14(19)18-8-4-5-11(10-18)9-17-24(20,21)13-7-6-12(16)23-13/h6-7,11,17H,4-5,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQCRZTYPIIQEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CNS(=O)(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301113255 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[[(5-bromo-2-thienyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301113255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261231-86-0 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[[(5-bromo-2-thienyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261231-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[[(5-bromo-2-thienyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301113255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 3-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate, also known as (R)-tert-butyl 3-(5-bromothiophene-2-sulfonamido)piperidine-1-carboxylate, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C₁₅H₂₃BrN₂O₄S₂

- Molecular Weight : 439.39 g/mol

- CAS Number : 1261231-86-0

The compound exhibits biological activity primarily through the inhibition of specific kinases involved in inflammatory pathways and cellular signaling. Notably, it has been studied for its inhibitory effects on GSK-3β, IKK-β, and ROCK-1 kinases. These kinases play critical roles in various cellular processes, including inflammation, apoptosis, and cell proliferation.

Inhibitory Activity

Research indicates that this compound effectively suppresses the production of pro-inflammatory cytokines and nitric oxide in cellular models. The compound has shown promising IC₅₀ values in the range of nanomolar concentrations against these kinases, suggesting potent activity:

Cytotoxicity Studies

Cytotoxicity assays performed on various cell lines (e.g., HT-22 and BV-2) revealed that the compound does not significantly decrease cell viability at concentrations up to 10 µM. This is crucial for therapeutic applications as it indicates a favorable safety profile:

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| This compound | HT-22 | 10 | >90 |

| This compound | BV-2 | 10 | >90 |

Case Studies

In a recent study investigating the anti-inflammatory properties of various compounds, this compound was highlighted for its ability to reduce inflammation markers in lipopolysaccharide-induced models. The results demonstrated a significant reduction in both nitric oxide production and pro-inflammatory cytokines:

"Compound 62 effectively suppressed the production of nitric oxide (NO) and pro-inflammatory cytokines in the lipopolysaccharide-induced model of inflammation" .

Comparison with Similar Compounds

Table 1. Comparison with Analogous Piperidine Carboxylates

Research Findings and Implications

Physicochemical Properties

- Polarity: The sulfonamido group increases hydrophilicity compared to non-polar analogs like the bicycloheptanone derivative () .

- Reactivity : The 5-bromothiophene moiety offers distinct advantages over nitro- or methoxy-substituted analogs (), enabling transition-metal-catalyzed derivatization .

Q & A

Q. What are the standard synthetic strategies for preparing Tert-butyl 3-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate?

Answer: The synthesis typically involves multi-step reactions:

Alkylation : React a piperidine precursor with tert-butyl bromoacetate in the presence of a base (e.g., triethylamine or sodium hydride) in solvents like tetrahydrofuran (THF) or dichloromethane (DCM) .

Sulfonamidation : Couple the intermediate with 5-bromothiophene-2-sulfonyl chloride under controlled temperatures (0–20°C) .

Purification : Use column chromatography or recrystallization to isolate the final product.

Q. Key Considerations :

Q. What analytical techniques are recommended for characterizing this compound?

Answer: Primary Methods :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated solvents (e.g., CDCl3) confirm structural integrity and regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) under reverse-phase conditions .

Q. Secondary Methods :

- Infrared Spectroscopy (FT-IR) : Identify functional groups (e.g., sulfonamide N–H stretches) .

Q. What safety precautions are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Emergency Protocols :

- Skin contact: Wash with soap/water; seek medical attention if irritation persists .

- Eye exposure: Flush with water for 15 minutes .

- Storage : Keep in sealed containers under inert atmosphere (N2 or Ar) at room temperature .

Advanced Research Questions

Q. How can researchers optimize reaction yields under varying synthetic conditions?

Answer: Methodological Approaches :

- Design of Experiments (DOE) : Systematically vary parameters (solvent, temperature, base strength) to identify optimal conditions .

- In Situ Monitoring : Use FT-IR or LC-MS to track reaction progress and terminate at peak conversion .

- Purification Comparison : Compare column chromatography (higher purity) vs. recrystallization (cost-effective) for yield trade-offs .

Q. Example Optimization Table :

Q. How should researchers address contradictory bioactivity data in different assay systems?

Answer: Resolution Strategies :

Assay Validation :

- Confirm compound stability in assay buffers (e.g., pH 7.4, 37°C) using HPLC .

- Test for metabolite interference via mass spectrometry .

Orthogonal Assays :

- Compare surface plasmon resonance (SPR) for binding affinity with functional cellular assays (e.g., cAMP modulation) .

Data Normalization :

- Use internal controls (e.g., known inhibitors) to calibrate inter-assay variability .

Case Study : Discrepancies in IC50 values may arise from differential protein binding; assess using equilibrium dialysis .

Q. How can researchers mitigate unknown chronic toxicity risks during long-term studies?

Answer: Tiered Screening Approach :

In Vitro Screening :

- Conduct cytotoxicity assays (e.g., MTT on HEK293 cells) at 72-hour exposure .

In Vivo Models :

- Acute toxicity testing in rodents (LD50 determination) .

- Subchronic studies (28-day exposure) to monitor organ toxicity .

Metabolite Profiling :

- Use LC-MS to identify reactive metabolites (e.g., glutathione adducts) that may indicate hepatotoxicity .

Q. Precautionary Measures :

- Regular health monitoring for lab personnel handling the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.